molecular formula C8H11BrN2O3 B2847484 Methyl 3-(4-bromo-1h-pyrazol-1-yl)-2-hydroxy-2-methylpropanoate CAS No. 1339895-36-1

Methyl 3-(4-bromo-1h-pyrazol-1-yl)-2-hydroxy-2-methylpropanoate

Cat. No.: B2847484
CAS No.: 1339895-36-1
M. Wt: 263.091
InChI Key: XDJHOSNZDUWWJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(4-bromo-1h-pyrazol-1-yl)-2-hydroxy-2-methylpropanoate is a compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-bromo-1h-pyrazol-1-yl)-2-hydroxy-2-methylpropanoate typically involves the reaction of 4-bromopyrazole with methyl 2-hydroxy-2-methylpropanoate under specific conditions. The reaction may require a base to deprotonate the hydroxyl group, facilitating the nucleophilic attack on the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-bromo-1h-pyrazol-1-yl)-2-hydroxy-2-methylpropanoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a methylene group.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce more complex organic molecules.

Scientific Research Applications

Methyl 3-(4-bromo-1h-pyrazol-1-yl)-2-hydroxy-2-methylpropanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Used in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of Methyl 3-(4-bromo-1h-pyrazol-1-yl)-2-hydroxy-2-methylpropanoate involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins or enzymes. The hydroxyl group can form hydrogen bonds, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-chloropyrazol-1-yl)-2-hydroxy-2-methylpropanoate
  • Methyl 3-(4-fluoropyrazol-1-yl)-2-hydroxy-2-methylpropanoate
  • Methyl 3-(4-iodopyrazol-1-yl)-2-hydroxy-2-methylpropanoate

Uniqueness

Methyl 3-(4-bromo-1h-pyrazol-1-yl)-2-hydroxy-2-methylpropanoate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and potential applications. Bromine is larger and more polarizable than chlorine or fluorine, which can affect the compound’s chemical behavior and interactions.

Properties

IUPAC Name

methyl 3-(4-bromopyrazol-1-yl)-2-hydroxy-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O3/c1-8(13,7(12)14-2)5-11-4-6(9)3-10-11/h3-4,13H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDJHOSNZDUWWJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=C(C=N1)Br)(C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.